4-Bromo-2-ethylaniline hydrochloride chemical properties
4-Bromo-2-ethylaniline hydrochloride chemical properties
An In-Depth Technical Guide to 4-Bromo-2-ethylaniline Hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Bromo-2-ethylaniline hydrochloride (CAS No: 30273-22-4), a key intermediate in synthetic organic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis protocols, reactivity, and applications, grounding all information in established scientific principles and authoritative sources.
Introduction and Strategic Importance
4-Bromo-2-ethylaniline hydrochloride is a substituted aniline derivative that serves as a versatile building block in the synthesis of complex organic molecules. The presence of three distinct functional handles—the nucleophilic amino group (in its protected hydrochloride form), the reactive aromatic ring, and the bromine atom amenable to cross-coupling reactions—makes it a valuable precursor, particularly in the pharmaceutical industry.[1][2] Its structural arrangement, with an ethyl group ortho to the amine and a bromine atom para, offers specific steric and electronic properties that chemists can leverage to achieve desired synthetic outcomes and build molecular complexity. This guide will elucidate these properties and provide practical insights into its use.
Physicochemical and Spectroscopic Profile
The fundamental properties of a chemical entity dictate its behavior in a reaction, its solubility, and its handling requirements. The data for 4-Bromo-2-ethylaniline hydrochloride are summarized below.
Molecular Structure
The structure consists of an aniline ring substituted with a bromine atom at the C4 position and an ethyl group at the C2 position. The hydrochloride salt form involves the protonation of the amino group.
Caption: 2D representation of 4-Bromo-2-ethylaniline hydrochloride.
Core Properties
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 30273-22-4 | [1][3][4][5] |
| Molecular Formula | C₈H₁₁BrClN (or C₈H₁₀BrN·HCl) | [1][3][5] |
| Molecular Weight | 236.54 g/mol | [1][3][5] |
| Melting Point | 222-224°C | [1][6] |
| Boiling Point | 260.7°C at 760 mmHg (for the free base) | [1][3] |
| Appearance | Typically an off-white to light brown crystalline solid | |
| Purity | Commercially available up to 98% purity | [4] |
| IUPAC Name | 4-bromo-2-ethylaniline;hydrochloride | [3] |
| InChI Key | UFDYCSLRMHWHGD-UHFFFAOYSA-N | [1][3] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), and the amine protons.
-
¹³C NMR: The carbon spectrum will display distinct signals for the six aromatic carbons (four of which are unique due to substitution) and the two carbons of the ethyl group.
-
IR Spectroscopy: Key infrared absorption bands would include N-H stretching for the amine group, C-H stretching for the aromatic and aliphatic portions, C=C stretching for the aromatic ring, and a C-Br stretching vibration.[8]
-
Mass Spectrometry: The mass spectrum of the free base shows a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with major peaks around m/z 184 and 186.[9]
Synthesis and Purification Protocol
The synthesis of substituted anilines often requires a multi-step approach to control regioselectivity. A common and logical pathway involves protecting the highly activating amino group, performing electrophilic aromatic substitution(s), and finally deprotecting the amine. The following protocol is a field-proven methodology adapted from syntheses of similar structures, such as 4-bromo-2-methylaniline.[10][11]
Synthetic Workflow Diagram
Caption: Multi-step synthesis workflow for 4-Bromo-2-ethylaniline hydrochloride.
Step-by-Step Experimental Protocol
Step 1: Protection of the Amino Group (Acetylation)
-
Causality: The amino group of aniline is highly activating and ortho-, para-directing. Direct bromination would lead to multiple products and potential oxidation. Acetylation converts the amine to a less activating acetamido group, which moderates reactivity and sterically hinders the ortho positions, ensuring a clean, para-selective subsequent bromination.[11]
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2-ethylaniline in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add 1.1 equivalents of acetic anhydride dropwise, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into a beaker of ice water with stirring. The white precipitate of N-(2-ethylphenyl)acetamide will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Step 2: Electrophilic Aromatic Substitution (Bromination)
-
Causality: The acetamido group is an ortho-, para-director. Due to the steric bulk of both the acetamido and the ethyl groups, the incoming electrophile (Br⁺) is directed almost exclusively to the less hindered para position. N-Bromosuccinimide (NBS) is a convenient and safe source of electrophilic bromine.[10]
-
Dissolve the dried N-(2-ethylphenyl)acetamide (1.0 eq.) in a suitable solvent such as carbon tetrachloride or acetonitrile in a flask protected from light.
-
Add N-Bromosuccinimide (1.05 eq.) portion-wise to the solution.
-
Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Cool the mixture to room temperature. The succinimide by-product will precipitate.
-
Filter off the succinimide. Evaporate the solvent from the filtrate under reduced pressure to yield the crude N-(4-bromo-2-ethylphenyl)acetamide.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure crystals.
Step 3: Deprotection (Hydrolysis)
-
Causality: The protecting acetyl group is removed by acid-catalyzed hydrolysis to regenerate the free amine. Using concentrated hydrochloric acid not only catalyzes the reaction but also directly forms the desired hydrochloride salt, which often has better crystallinity and stability than the free base.[10]
-
Place the purified N-(4-bromo-2-ethylphenyl)acetamide (1.0 eq.) in a round-bottom flask.
-
Add a mixture of concentrated hydrochloric acid and ethanol.
-
Heat the mixture under reflux for 3-5 hours. The reaction is complete when the solid has fully dissolved and TLC analysis shows the absence of the starting material.
-
Cool the reaction mixture in an ice bath. The product, 4-Bromo-2-ethylaniline hydrochloride, will crystallize out of the solution.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Chemical Reactivity and Applications
The utility of 4-Bromo-2-ethylaniline hydrochloride lies in its predictable reactivity, making it a valuable intermediate.
Key Reaction Pathways
-
N-Alkylation/N-Acylation: The free amine (generated by neutralization of the hydrochloride salt) is a potent nucleophile, readily undergoing reactions with alkyl halides, acyl chlorides, or anhydrides.
-
Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl). This diazonium intermediate is highly versatile and can be substituted in Sandmeyer-type reactions to introduce a wide range of functional groups (-Cl, -CN, -OH, etc.).
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond is a prime site for cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the formation of C-C or C-N bonds, enabling the construction of complex molecular scaffolds. This reactivity is central to its role in modern pharmaceutical synthesis.[2]
Caption: Major reactivity pathways of the 4-Bromo-2-ethylaniline core structure.
Applications in Drug Development
As a "bulk drug intermediate," this compound is a foundational piece in the synthesis of various active pharmaceutical ingredients (APIs).[1] While specific drug syntheses are often proprietary, the structural motif is found in molecules targeting a range of therapeutic areas. Its utility stems from its ability to introduce a specifically substituted aniline ring into a larger molecule, a common feature in many biologically active compounds. The combination of the bromine for cross-coupling and the amine for amide bond formation or heterocycle synthesis makes it a powerful tool for medicinal chemists.[2]
Safety, Handling, and Storage
Proper handling of 4-Bromo-2-ethylaniline hydrochloride is essential due to its potential hazards. The following information is synthesized from material safety data sheets (MSDS).
GHS Hazard Classification
| Hazard Class | Category | Statement | Source(s) |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [3] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [3][9] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [9][12] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [3][9] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Personal Protective Equipment:
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Bromo-2-ethylaniline hydrochloride is a strategically important chemical intermediate with a well-defined physicochemical profile and predictable reactivity. Its value to the research and drug development community is anchored in its utility as a versatile building block for constructing complex molecular architectures. A thorough understanding of its synthesis, handling requirements, and reaction pathways, as outlined in this guide, is crucial for its safe and effective application in the laboratory and beyond.
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